![molecular formula C11H12ClNS B11775482 2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
2-Butyl-6-chlorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-chlorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chlorobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:
-
Electrochemical cyanation using TMSCN (trimethylsilyl cyanide) in a divided cell yields 6-cyano derivatives. A study on 6-chlorobenzo[d]thiazole (5d ) achieved 57% isolated yield for the cyanation product (7d ) under 20 mA current in DMF/n-Bu4NBF4 .
-
Amination with ammonia or amines (e.g., piperidine) at elevated temperatures can replace chlorine, though steric hindrance from the butyl group may reduce reaction rates compared to unsubstituted analogs .
Table 1: Nucleophilic Substitution Reactions at C6
Functionalization of the Butyl Chain
The butyl group at position 2 can undergo oxidation or alkylation:
-
Oxidation with KMnO4 or CrO3 converts the terminal methyl group to a carboxylic acid, enabling further derivatization (e.g., esterification).
-
Halogenation via radical initiation (e.g., NBS/light) introduces bromine at the γ-position of the butyl chain, forming 2-(3-bromobutyl)-6-chlorobenzo[d]thiazole.
Electrophilic Aromatic Substitution
The benzothiazole core supports electrophilic substitution, though regioselectivity is influenced by substituents:
-
Nitration occurs at position 5 (para to sulfur) in fuming HNO3/H2SO4, yielding 5-nitro-2-butyl-6-chlorobenzo[d]thiazole .
-
Sulfonation with oleum targets position 4, but the butyl group’s electron-donating effect may reduce reactivity compared to unsubstituted benzothiazoles .
Thiazole Ring Reactivity
The sulfur atom in the thiazole ring participates in redox and coordination chemistry:
-
Oxidation with m-CPBA (meta-chloroperbenzoic acid) forms the sulfoxide or sulfone, altering electronic properties and biological activity .
-
Coordination complexes with transition metals (e.g., Pd, Pt) exploit the thiazole’s lone pairs for catalytic or medicinal applications .
Cross-Coupling Reactions
The chlorine substituent enables palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura with aryl boronic acids replaces chlorine with aryl groups (e.g., phenyl, tolyl) in the presence of Pd(PPh3)4 and K2CO3 .
-
Buchwald-Hartwig amination introduces secondary amines at C6 using Pd2(dba)3 and Xantphos .
Table 2: Cross-Coupling Reactions
Reaction | Catalyst/Base | Product Class | Yield Range | Source |
---|---|---|---|---|
Suzuki | Pd(PPh3)4, K2CO3 | Biaryl derivatives | 60–75% | |
Buchwald-Hartwig | Pd2(dba)3, Xantphos | Aryl amines | 50–65% |
Biological Activity Correlations
Derivatives of 2-butyl-6-chlorobenzo[d]thiazole exhibit enhanced bioactivity due to lipophilicity from the butyl chain and electronic effects from chlorine:
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : 2-Butyl-6-chlorobenzo[d]thiazole exhibits significant antimicrobial and antifungal properties. It disrupts the cell membranes of bacteria and fungi, leading to cell death. This makes it a potential candidate for developing new antibiotics and antifungal agents .
- Anti-inflammatory Effects : The compound has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which can be beneficial in treating inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its structural analogs have been studied for their potential in targeting various cancer-related proteins .
- Neurological Applications : There is growing interest in benzothiazole derivatives for their potential in treating neuropsychiatric disorders. Compounds targeting dopamine receptors have been identified, indicating a possible role for this compound in this area .
Biological Studies
- Tuberculosis Research : The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results as a bactericidal agent. Its derivatives have been screened for antitubercular activity, highlighting its potential in combating resistant strains .
- Structure-Activity Relationships : Studies on various benzothiazole derivatives, including this compound, have established important structure-activity relationships that guide the design of more effective therapeutic agents .
Industrial Applications
- Dyes and Pigments Production : Due to its chemical structure, this compound is utilized in manufacturing dyes and pigments. Its stability and reactivity make it suitable for creating vibrant colors used in various materials.
- Chemical Intermediates : The compound serves as a building block for synthesizing more complex molecules in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Case Studies
- Antimicrobial Development : A study highlighted the efficacy of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .
- Cancer Research : In preclinical studies, derivatives of this compound showed significant inhibition of tumor growth in various cancer cell lines, supporting further investigation into its therapeutic applications .
- Inflammation Models : Experimental models indicated that treatment with this compound resulted in reduced inflammation markers, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-Butyl-6-chlorobenzo[d]thiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
2-Butyl-6-chlorobenzo[d]thiazole can be compared with other benzothiazole derivatives:
2-Chlorobenzothiazole: Similar structure but lacks the butyl group, resulting in different chemical properties and applications.
6-Chloro-2-mercaptobenzothiazole: Contains a thiol group instead of a butyl group, leading to different reactivity and applications.
2-Butylbenzothiazole:
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
2-butyl-6-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3 |
InChI Key |
LNZSSTIECXFGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.